molecular formula C9H13NO3 B13013606 Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13013606
M. Wt: 183.20 g/mol
InChI Key: DCNOUVRUMWOPSP-UHFFFAOYSA-N
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Description

Methyl 3-acetamidobicyclo[111]pentane-1-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of bicyclo[111]pentane, a highly strained carbocycle known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to form the bicyclo[1.1.1]pentane scaffold.

    Introduction of the acetamido group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic rings to improve pharmacokinetic properties.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs.

    Industry: Utilized in the development of advanced materials with unique properties due to its strained bicyclic structure.

Mechanism of Action

The mechanism of action of methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. The strained nature of the bicyclo[1.1.1]pentane core allows for high reactivity and the ability to form stable complexes with various biological molecules. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of an ester and an acetamido group.

Uniqueness

Methyl 3-acetamidobicyclo[111]pentane-1-carboxylate is unique due to its combination of the bicyclo[111]pentane core with an acetamido group and an ester group

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-6(11)10-9-3-8(4-9,5-9)7(12)13-2/h3-5H2,1-2H3,(H,10,11)

InChI Key

DCNOUVRUMWOPSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)C(=O)OC

Origin of Product

United States

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